Haginin A

Description

Structure

3D Structure

Properties

IUPAC Name |

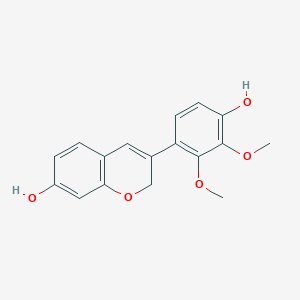

3-(4-hydroxy-2,3-dimethoxyphenyl)-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGINXZCTOGQYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)O)C2=CC3=C(C=C(C=C3)O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320471 | |

| Record name | HAGININ A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74174-29-1 | |

| Record name | HAGININ A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HAGININ A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Haginin A: A Comprehensive Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haginin A, a naturally occurring isoflav-3-ene, has garnered significant interest within the scientific community for its potent biological activities, most notably its hypopigmentary effects. This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed isolation protocols, and comprehensive spectroscopic characterization. The primary documented natural source of this compound is the plant Lespedeza cyrtobotrya. This document outlines the methodologies for its extraction and purification and presents its characteristic nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. Furthermore, the known signaling pathways associated with its depigmenting action are illustrated to provide a complete picture for researchers in natural product chemistry and drug discovery.

Natural Source

This compound is predominantly isolated from Lespedeza cyrtobotrya, a species of flowering plant in the legume family, Fabaceae. Various parts of the plant, including the aerial parts, trunk, and roots, have been reported to contain this compound and other bioactive flavonoids.

Isolation Protocols

The isolation of this compound from Lespedeza cyrtobotrya involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While specific yields may vary depending on the plant material and extraction conditions, the following protocols provide a detailed framework for its successful isolation.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential procedure starting from the plant material and culminating in the purified compound.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

-

Plant Material Preparation: Air-dry the aerial parts, trunk, or roots of Lespedeza cyrtobotrya and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol or 80% aqueous methanol (e.g., 3 x 5 L) at room temperature for a specified period (e.g., 3 days per extraction).

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate fraction.

Protocol 2: Chromatographic Purification

-

Initial Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a stationary phase like Diaion HP-20P, eluting with a stepwise gradient of methanol in water (e.g., 0% to 100%).

-

Silica Gel Chromatography: Further fractionate the active fractions from the previous step on a silica gel column using a gradient solvent system, such as chloroform-methanol or hexane-ethyl acetate.

-

Sephadex LH-20 Chromatography: For further purification, apply the this compound-containing fractions to a Sephadex LH-20 column, eluting with methanol. This step is effective for separating compounds based on molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase (RP-18) preparative HPLC with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound.

| Technique | Parameter | Observed Value |

| ESI-MS | [M+H]⁺ (m/z) | Data not found |

| High-Resolution MS | Molecular Formula | Data not found |

Note: Specific mass-to-charge ratio (m/z) values for this compound were not explicitly available in the reviewed literature. Researchers should perform this analysis to confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed chemical structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| Data not available in search results |

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not found in the publicly accessible literature. The tables are provided as a template for researchers to populate upon experimental determination.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a potent hypopigmentary (skin-lightening) effect. This activity is attributed to its ability to inhibit melanin synthesis.

Mechanism of Action

This compound exerts its depigmenting effects through the modulation of key signaling pathways involved in melanogenesis. It has been reported to activate the extracellular signal-regulated kinase (ERK) and the Akt/protein kinase B (PKB) signaling pathways. The activation of these pathways leads to the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. Consequently, the expression of key enzymes in the melanin synthesis pathway, such as tyrosinase and tyrosinase-related protein-1 (TRP-1), is reduced.

Caption: Signaling pathway of this compound in melanogenesis inhibition.

Conclusion

This technical guide consolidates the available information on the natural sourcing and isolation of this compound from Lespedeza cyrtobotrya. While a general framework for its purification is established, this guide highlights the need for further research to publish a standardized, detailed protocol and complete spectroscopic data. The elucidation of its mechanism of action in inhibiting melanin synthesis provides a strong basis for its potential application in dermatology and cosmetology. This document serves as a valuable resource for researchers aiming to isolate, characterize, and further investigate the therapeutic potential of this compound.

Haginin A: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Haginin A, an isoflav-3-ene isolated from the branches of Lespedeza cyrtobotrya, has emerged as a compound of significant interest due to its potent biological activities.[1][2] This technical guide provides an in-depth overview of the known biological functions of this compound, with a primary focus on its well-documented role in melanogenesis. The information presented herein is compiled from in vitro and in vivo studies to serve as a comprehensive resource for professionals in the fields of dermatology, pharmacology, and cosmetic science.

Core Biological Activity: Hypopigmentation

The most extensively studied biological activity of this compound is its strong hypopigmentary, or skin lightening, effect.[1][2] It has been shown to significantly inhibit melanin synthesis in various models, making it a promising candidate for treating hyperpigmentation disorders caused by UV irradiation or other pigmented skin conditions.[1][2]

Quantitative Data Summary: Inhibitory Potency

The inhibitory effects of this compound have been quantified in several experimental systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Biological Activity | Test System | Reported Value |

| Mushroom Tyrosinase Inhibition | Cell-free enzyme assay | IC50: 5.0 µM[1][2] |

| Melanin Production Inhibition | Melan-a mouse melanocytes | IC50: ~3.3 mM[3] |

| Melanin Production Inhibition | Human Epidermal Melanocytes (HEMn) | IC50: ~2.7 mM[3] |

*Note: The reported cellular IC50 values are in the millimolar (mM) range, which is substantially higher than the micromolar (µM) value for direct enzyme inhibition. This may reflect differences in cell permeability, metabolic stability, or the complexity of cellular versus enzymatic assays.

Mechanism of Action in Melanogenesis

This compound exerts its anti-melanogenic effects through a multi-faceted mechanism that involves both direct enzyme inhibition and modulation of key cellular signaling pathways that regulate the expression of melanogenic proteins.

-

Direct Enzyme Inhibition : this compound directly inhibits the activity of mushroom tyrosinase, a key enzyme that catalyzes the rate-limiting steps in melanin synthesis. Kinetic studies have identified it as a noncompetitive inhibitor.[1][2]

-

Signaling Pathway Modulation : In cellular models, this compound has been observed to induce the phosphorylation and activation of the Extracellular Signal-Regulated Kinase (ERK) and the Akt/Protein Kinase B (PKB) signaling pathways in a dose-dependent manner.[1][2] The activation of these pathways leads to the subsequent downregulation of the Microphthalmia-associated transcription factor (MITF).[1] MITF is the master transcriptional regulator of melanogenesis; its reduction leads to decreased protein production of crucial melanogenic enzymes, including tyrosinase and tyrosinase-related protein-1 (TRP-1).[1][2] This signaling cascade is the primary mechanism for its hypopigmentary effects in living cells.

Experimental Evidence and Protocols

The biological activity of this compound is supported by evidence from a range of experimental models, from enzymatic assays to in vivo animal studies.

Summary of Experimental Findings

-

In Vitro : Studies using the Melan-a mouse melanocyte cell line demonstrated that this compound significantly inhibits melanin synthesis and reduces cellular tyrosinase activity in a dose-dependent manner.[2]

-

In Vivo : The efficacy of this compound has been confirmed in animal models. In brown guinea pigs, topical application of this compound was shown to decrease UV-induced skin pigmentation.[1][2] Furthermore, it exhibited a remarkable inhibitory effect on body pigmentation in a zebrafish model, where it also decreased total melanin content and tyrosinase activity.[1][2]

Detailed Methodologies

Below are representative protocols for key experiments used to characterize the activity of this compound.

1. Mushroom Tyrosinase Activity Assay (Cell-Free)

This assay directly measures the effect of this compound on the enzymatic activity of tyrosinase using L-DOPA as a substrate.

-

Reagents and Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound dissolved in DMSO

-

Phosphate Buffer (e.g., 100 mM, pH 6.8)

-

96-well microplate

-

Spectrophotometer (plate reader)

-

-

Protocol:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add phosphate buffer to each well.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Add the mushroom tyrosinase solution to each well to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance again at 475 nm after a set time (e.g., 15-30 minutes).

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

-

2. Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of this compound on the protein levels of key signaling and melanogenic molecules in cultured melanocytes.

-

Reagents and Materials:

-

Cultured Melan-a cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-MITF, anti-Tyrosinase, anti-TRP-1, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

Seed Melan-a cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Wash the cells with cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity and normalize to the loading control (β-actin) to determine relative protein expression.

-

References

Haginin A: A Technical Guide on its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haginin A, a naturally occurring isoflavene, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent antimelanogenic effects. Isolated from plants of the Lespedeza genus, this compound presents a promising avenue for the development of novel therapeutic and cosmetic agents. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its mechanism of action, focusing on key signaling pathways, and provides detailed experimental protocols for its study. All quantitative data is presented in structured tables for clarity and comparative analysis, and logical relationships are visualized through diagrams.

Chemical Structure and Identification

This compound is classified as an isoflavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Its chemical structure has been elucidated through spectroscopic analysis.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-(4-hydroxy-2,3-dimethoxyphenyl)-2H-chromen-7-ol |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| Canonical SMILES | COC1=C(C=CC(=C1OC)O)C2=CC3=C(C=C(C=C3)O)OC2 |

| InChI Key | JGINXZCTOGQYKS-UHFFFAOYSA-N |

| CAS Number | 74174-29-1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While comprehensive experimental data is not extensively published, the following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

| Property | Value/Information |

| Appearance | Reported as a powder. |

| Solubility | Specific quantitative data in various solvents is not readily available in the literature. As an isoflavonoid, it is expected to have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO. |

| Melting Point | Specific experimental value not found in the reviewed literature. |

| Boiling Point | Specific experimental value not found in the reviewed literature. |

| Stability | Detailed stability studies, including degradation kinetics under various conditions (pH, temperature, light), have not been extensively reported. As a polyphenolic compound, it may be susceptible to oxidation. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Although specific, detailed spectral charts with peak assignments are not consistently available across publications, the expected characteristic signals are described below.

Table 3: Spectroscopic Data Summary for this compound

| Technique | Expected Characteristics |

| ¹H-NMR | Signals corresponding to aromatic protons on the chromene and dihydroxydimethoxyphenyl rings, methoxy group protons, and protons of the dihydropyran ring. |

| ¹³C-NMR | Resonances for all 17 carbon atoms, including those of the aromatic rings, methoxy groups, and the isoflavene core structure. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the isoflavonoid chromophore. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to hydroxyl (-OH) groups, aromatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching of the ether and methoxy groups. |

Biological Activity and Mechanism of Action

The primary biological activity of this compound that has been investigated is its inhibitory effect on melanin synthesis, making it a compound of interest for hyperpigmentation disorders.

Antimelanogenic Activity

This compound has been shown to inhibit melanin production in B16 melanoma cells. This effect is attributed to its ability to directly inhibit tyrosinase, the key enzyme in melanogenesis.

Table 4: In Vitro Activity of this compound

| Parameter | Value | Source |

| Mushroom Tyrosinase Inhibition (IC₅₀) | 5.0 µM |

Signaling Pathway Modulation

This compound exerts its antimelanogenic effects by modulating key intracellular signaling pathways. Specifically, it has been shown to influence the phosphorylation status of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt).

The diagram below illustrates the proposed signaling pathway for this compound's inhibitory effect on melanin synthesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Isolation of this compound

This compound is typically isolated from the dried and powdered aerial parts or roots of Lespedeza cyrtobotrya. The general workflow for its isolation is depicted below.

Mushroom Tyrosinase Inhibition Assay

This assay is performed to determine the direct inhibitory effect of this compound on tyrosinase activity.

-

Preparation of Reagents:

-

Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).

-

Substrate solution: L-DOPA (e.g., 2.5 mM in phosphate buffer).

-

This compound stock solution (dissolved in DMSO) and serial dilutions.

-

Phosphate buffer (e.g., 0.1 M, pH 6.8).

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, this compound solution (at various concentrations), and mushroom tyrosinase solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA substrate solution.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the tyrosinase activity.

-

Western Blot Analysis for ERK and Akt Phosphorylation

This method is used to investigate the effect of this compound on the phosphorylation status of ERK and Akt in a relevant cell line (e.g., B16 melanoma cells).

-

Cell Culture and Treatment:

-

Culture B16 melanoma cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound for a specific duration.

-

-

Protein Extraction:

-

Lyse the treated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysates.

-

-

SDS-PAGE and Electrotransfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound is a promising natural isoflavene with well-documented antimelanogenic properties mediated through the inhibition of tyrosinase and the modulation of the ERK and Akt signaling pathways. While its basic chemical structure is established, a comprehensive public repository of its physicochemical and detailed spectroscopic data is still lacking. Further research to fully characterize these properties will be invaluable for its future development as a therapeutic or cosmetic agent. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological activities and mechanisms of this intriguing molecule.

The Discovery and Biological Activity of Haginin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haginin A, a naturally occurring isoflav-3-ene, has garnered attention in the scientific community for its potent biological activities, particularly its remarkable hypopigmentary effects. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of this compound. This document details the available quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.

Discovery and History

This compound is an isoflavonoid, specifically an isoflav-3-ene, that was isolated from the branches of the plant Lespedeza cyrtobotrya. While a comprehensive study of its biological activity was published in 2008, the compound was described as "almost unknown" at that time, suggesting an earlier, less-publicized discovery. Despite extensive searches of scientific literature and patent databases, the original publication detailing the initial isolation and characterization of this compound could not be definitively identified for this guide. The majority of current scientific knowledge on this compound stems from the pivotal 2008 study by Kim et al. published in the Journal of Investigative Dermatology, which elucidated its significant inhibitory effects on melanogenesis.

Physicochemical Properties

This compound is a member of the flavonoid family of organic compounds. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 3-(4-hydroxy-2,3-dimethoxyphenyl)-2H-chromen-7-ol |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| CAS Number | 74174-29-1 |

| Chemical Class | Isoflav-3-ene |

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its ability to inhibit melanin synthesis, the process responsible for pigmentation in the skin. This has positioned this compound as a compound of interest for applications in dermatology and cosmetology, particularly for addressing hyperpigmentation disorders.

Quantitative Data on Biological Activity

The inhibitory effects of this compound on melanin production and its key enzyme, tyrosinase, have been quantified in several studies. The available data is summarized in the table below.

| Assay | Target/Cell Line | IC₅₀ Value | Reference |

| Mushroom Tyrosinase Inhibition | - | 5.0 µM | --INVALID-LINK-- |

| Melanin Production Inhibition | Melan-a cells | ~3.3 µM | --INVALID-LINK-- |

| Melanin Production Inhibition | HEMn cells | ~2.7 µM | --INVALID-LINK-- |

*Note: The original source for the melanin production inhibition IC₅₀ values in Melan-a and HEMn cells stated the concentrations in mM, which is likely a typographical error. Given the potent activity against tyrosinase, it is presumed the units should be µM.[1]

Signaling Pathway of Melanogenesis Inhibition

This compound exerts its hypopigmentary effects through the modulation of key signaling pathways that regulate melanogenesis. The primary mechanism involves the activation of the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt/PKB) pathways. This activation leads to the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. The subsequent decrease in MITF levels results in the reduced expression of crucial melanogenic enzymes, namely tyrosinase and tyrosinase-related protein-1 (TRP-1).[2]

Caption: Signaling pathway of this compound in melanocytes.

Experimental Protocols

This section provides an overview of the methodologies that would be employed in the study of this compound, based on standard practices in natural product chemistry and cell biology.

Isolation of this compound from Lespedeza cyrtobotrya

A general workflow for the isolation of isoflavonoids from plant material is outlined below.

Caption: General workflow for the isolation of this compound.

Chemical Synthesis

Melanin Content Assay

The inhibitory effect of this compound on melanin production in cultured melanocytes can be determined using a melanin content assay.

-

Cell Culture: Melan-a or HEMn cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell Lysis: After treatment, cells are washed and lysed (e.g., with NaOH).

-

Quantification: The melanin content in the cell lysates is measured spectrophotometrically at a wavelength of approximately 475 nm.

-

Data Analysis: The results are typically expressed as a percentage of the melanin content in untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Tyrosinase Activity Assay

The direct inhibitory effect of this compound on tyrosinase activity can be assessed using an in vitro enzyme assay.

-

Reaction Mixture: A reaction mixture is prepared containing mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Substrate Addition: The reaction is initiated by the addition of a substrate, such as L-DOPA.

-

Spectrophotometric Measurement: The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm over time.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined relative to a control without the inhibitor. The IC₅₀ value is then calculated.

Conclusion

This compound is a promising natural product with well-defined hypopigmentary properties. Its mechanism of action, involving the modulation of the ERK and Akt/PKB signaling pathways, provides a solid foundation for its potential development as a therapeutic or cosmetic agent for conditions associated with hyperpigmentation. While the historical details of its initial discovery remain to be fully elucidated, the existing body of research highlights its significance. Further studies, including the development of a robust chemical synthesis and in-depth preclinical and clinical evaluations, are warranted to fully explore the therapeutic potential of this compound.

References

Haginin A: A Technical Guide to its Properties and Mechanism of Action in Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haginin A is a flavonoid compound that has garnered significant interest in the scientific community for its potential as a depigmenting agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the underlying molecular mechanisms of its action. The information presented herein is intended to support further research and development of this compound for applications in dermatology and cosmetology.

Chemical and Physical Properties

This compound is chemically identified as 7,4'-Dihydroxy-2',3'-dimethoxyisoflavene.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 74174-29-1 | [1][2][][][5] |

| Molecular Formula | C17H16O5 | [1][2][][][5] |

| Molecular Weight | 300.31 g/mol | [2][] |

Biological Activity and Efficacy

This compound exhibits potent biological activities, primarily as a tyrosinase inhibitor and a radical scavenger. These activities contribute to its overall effect of reducing melanin synthesis.

| Activity | IC50 Value | Assay | Reference |

| Mushroom Tyrosinase Inhibition | 5.0 µM | Enzyme Assay | [6] |

| ABTS Radical Scavenging | 9.0 µM | Chemical Assay | [2] |

| DPPH Radical Scavenging | 37.7 µM | Chemical Assay | [2] |

Mechanism of Action: Signaling Pathway in Melanogenesis

This compound exerts its hypopigmentary effects by modulating a key signaling pathway in melanocytes. It induces the activation of Extracellular Signal-regulated Kinase (ERK) and Protein Kinase B (Akt/PKB).[6][7] This activation leads to the downregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[6][7] The reduction in MITF levels subsequently decreases the expression of crucial melanogenic enzymes, namely tyrosinase (TYR) and tyrosinase-related protein-1 (TRP-1), ultimately leading to the inhibition of melanin synthesis.[6][7]

References

- 1. This compound | C17H16O5 | CID 338286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:74174-29-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. Basic Chemical Data [dtp.cancer.gov]

- 6. Downregulation of melanin synthesis by this compound and its application to in vivo lightening model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Akt | Tyrosinase | ERK | TargetMol [targetmol.com]

Haginin A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haginin A, a naturally occurring isoflav-3-ene, has garnered significant interest within the scientific community for its potent biological activities, particularly its role as a hypopigmenting agent. Isolated from the branches of Lespedeza cyrtobotrya, this compound has demonstrated notable inhibitory effects on melanin synthesis.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological functions, and the signaling pathways it modulates. The information is presented to support further research and development efforts in the fields of dermatology and pharmacology.

Chemical and Physical Properties

This compound is classified as a flavonoid, a class of polyphenolic secondary metabolites found in plants.[2] Its core structure is based on the isoflavene backbone. While detailed experimental data on some of its physical properties are not extensively reported in publicly available literature, the following tables summarize the currently available information.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 3-(4-hydroxy-2,3-dimethoxyphenyl)-2H-chromen-7-ol | [2] |

| Molecular Formula | C₁₇H₁₆O₅ | [2][] |

| Molecular Weight | 300.31 g/mol | [] |

| CAS Number | 74174-29-1 | [2][] |

| Natural Source | Lespedeza cyrtobotrya | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Source/Comment |

| Melting Point | Data not available in searched literature. | |

| Solubility | General guidance suggests selecting appropriate solvents for stock solutions. To enhance solubility, warming the solution to 37°C and sonication may be employed.[4] Specific quantitative solubility data in common solvents is not readily available. | Commercial supplier information[4] |

| Appearance | Data not available in searched literature. |

Table 3: Spectral Data of this compound

Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not provided in the reviewed literature. Researchers are advised to consult specialized chemical databases or perform their own analytical characterization.

Biological Activity and Mechanism of Action

The primary biological activity of this compound reported in the literature is its potent hypopigmentary effect, stemming from its ability to inhibit melanin synthesis.[1]

Inhibition of Tyrosinase

This compound is a potent inhibitor of mushroom tyrosinase, a key enzyme in the melanin synthesis pathway. It exhibits a half-maximal inhibitory concentration (IC₅₀) of 5.0 µM and functions as a noncompetitive inhibitor.[1]

Table 4: In Vitro Biological Activity of this compound

| Target | Activity | Value | Source |

| Mushroom Tyrosinase | IC₅₀ | 5.0 µM | [1] |

| Radical Scavenging | IC₅₀ (ABTS) | 9.0 µM | [] |

| Radical Scavenging | IC₅₀ (DPPH) | 37.7 µM | [] |

Regulation of Melanogenesis-Related Proteins

This compound has been shown to decrease the production of several key proteins involved in melanogenesis, including:

-

Microphthalmia-associated transcription factor (MITF): A master regulator of melanocyte development and differentiation.[1]

-

Tyrosinase: The rate-limiting enzyme in melanin production.[1]

-

Tyrosinase-related protein-1 (TRP-1): Involved in the synthesis of eumelanin.[1]

Signaling Pathways Modulated by this compound

This compound exerts its effects on melanogenesis by modulating specific intracellular signaling pathways. The available evidence points to the activation of the Extracellular signal-regulated kinase (ERK) and the Akt/protein kinase B (PKB) signaling pathways in a dose-dependent manner.[1] The activation of these pathways leads to the downregulation of MITF and subsequent suppression of tyrosinase and TRP-1 expression.

References

Preliminary in vitro studies of Haginin A

An In-Depth Technical Guide on Preliminary In Vitro Studies of Haginin A

Introduction

This compound, an isoflav-3-ene, is a natural compound isolated from the branches of Lespedeza cyrtobotrya[1][2]. While its broader biological activities remain largely unexplored, preliminary in vitro research has identified it as a potent hypopigmentary agent, capable of significantly inhibiting melanin synthesis[1][2][3]. This technical guide provides a comprehensive overview of the foundational in vitro studies of this compound, detailing its mechanism of action, quantitative efficacy, the signaling pathways it modulates, and the experimental protocols utilized for its evaluation. This document is intended for researchers, scientists, and professionals in the field of dermatology and drug development.

Quantitative Data Summary: Inhibitory Activity

The inhibitory effects of this compound on key aspects of melanogenesis have been quantified through the determination of half-maximal inhibitory concentration (IC50) values. The data from preliminary studies are summarized below.

Table 1: Inhibition of Mushroom Tyrosinase Activity

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Mushroom Tyrosinase | 5.0 µM | [1][2] |

Table 2: Inhibition of Melanin Production in Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| This compound | Melan-a cells | ~3.3 mM | [3] |

| This compound | HEMn cells | ~2.7 mM | [3] |

Mechanism of Action

In vitro studies reveal that this compound exerts its hypopigmentary effects through a multi-faceted mechanism that involves direct enzyme inhibition and modulation of key cellular signaling pathways.

-

Direct Enzyme Inhibition : this compound functions as a non-competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis[2].

-

Downregulation of Melanogenic Proteins : The compound effectively decreases the protein production of Microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1)[1][2]. MITF is the master regulator of melanogenic gene expression, and its downregulation is a key event in the inhibition of melanin synthesis[4][5].

-

Modulation of Signaling Pathways : this compound dose-dependently induces the phosphorylation and activation of Extracellular signal-regulated protein kinase (ERK) and Akt/protein kinase B (PKB)[1][2]. The activation of these pathways is linked to the subsequent downregulation of MITF and its target genes, tyrosinase and TRP-1, leading to reduced melanin production[1].

Caption: Signaling pathway of this compound in the inhibition of melanogenesis.

Experimental Protocols

The following sections describe the generalized methodologies employed in the in vitro evaluation of this compound, based on the cited literature.

Mushroom Tyrosinase Activity Assay

This assay is performed to assess the direct inhibitory effect of a compound on tyrosinase enzymatic activity.

-

Reagents : Mushroom tyrosinase, L-tyrosine (substrate), phosphate buffer, and this compound.

-

Procedure :

-

A reaction mixture is prepared containing phosphate buffer and varying concentrations of this compound.

-

Mushroom tyrosinase enzyme is added to the mixture and pre-incubated.

-

The reaction is initiated by adding the substrate, L-tyrosine.

-

The formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (typically ~475 nm) over time.

-

The inhibitory activity is calculated by comparing the rate of reaction in the presence of this compound to that of a control without the inhibitor. The IC50 value is determined from the dose-response curve.

-

Cell Culture and Treatment

Immortalized mouse melanocytes (Melan-a cells) or human epidermal melanocytes (HEMn) are commonly used models for these studies[2][3].

-

Culture Conditions : Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum, antibiotics, and specific growth factors (e.g., phorbol 12-myristate 13-acetate for Melan-a cells) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment : Cells are seeded in culture plates and allowed to adhere. Subsequently, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are then incubated for a specified period (e.g., 48-72 hours) before being harvested for subsequent assays.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes.

-

Cell Lysis : After treatment with this compound, cells are washed with phosphate-buffered saline (PBS) and harvested. The cell pellet is then dissolved in a solution of NaOH (e.g., 1N NaOH) and heated (e.g., at 80°C) to solubilize the melanin.

-

Quantification : The absorbance of the resulting solution is measured using a spectrophotometer at a wavelength of ~405 nm.

-

Normalization : The melanin content is normalized to the total protein content of the cell lysate, which is determined separately using a standard protein assay (e.g., BCA assay), to account for any differences in cell number.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the expression levels of specific proteins involved in melanogenesis and cell signaling.

-

Protein Extraction : Cells treated with this compound are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total cellular protein.

-

Protein Quantification : The concentration of the extracted protein is determined using a standard protein assay.

-

Electrophoresis and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., MITF, tyrosinase, TRP-1, ERK, p-ERK, Akt, p-Akt, and a loading control like β-actin).

-

Detection : The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Haginin A: A Technical Guide to its Therapeutic Potential in Hyperpigmentation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haginin A, an isoflav-3-ene isolated from the branches of Lespedeza cyrtobotrya, has emerged as a compound of significant interest for its potent hypopigmentary effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a primary focus on its potential therapeutic application in the management of hyperpigmentation disorders. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides methodologies for relevant experiments, and visualizes the core signaling pathways and experimental workflows. While the current body of research is predominantly centered on its dermatological applications, the broader therapeutic potential of isoflavones suggests that further investigation into other pharmacological activities of this compound may be warranted.

Introduction

This compound is a polyphenolic compound belonging to the isoflavone class, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Isolated from Lespedeza cyrtobotrya, a plant used in traditional medicine, this compound has been scientifically investigated for its ability to inhibit melanin synthesis.[2][3] Overproduction of melanin can lead to various hyperpigmentary disorders such as melasma, freckles, and post-inflammatory hyperpigmentation. Current treatment modalities often have limitations in efficacy and may present side effects, highlighting the need for novel and safer therapeutic agents.[4] this compound presents a promising natural alternative for the management of these conditions.

Mechanism of Action: Inhibition of Melanogenesis

The primary therapeutic potential of this compound lies in its ability to downregulate melanin synthesis.[5] This is achieved through a multi-target mechanism that ultimately leads to the reduced activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

This compound has been shown to induce the phosphorylation of both Extracellular signal-regulated kinase (ERK) and Akt/protein kinase B (PKB) in a dose-dependent manner.[5] The activation of these signaling pathways leads to the subsequent downregulation of Microphthalmia-associated transcription factor (MITF).[5] MITF is a master regulator of melanocyte development and differentiation, and it controls the expression of key melanogenic enzymes, including tyrosinase (TYR) and tyrosinase-related protein-1 (TRP-1).[4] By suppressing MITF, this compound effectively reduces the protein levels of both tyrosinase and TRP-1, leading to a decrease in melanin production.[5]

Furthermore, this compound has been demonstrated to directly inhibit the enzymatic activity of mushroom tyrosinase, acting as a noncompetitive inhibitor.[5]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay System | IC50 Value | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase Activity | 5.0 µM | [5] |

| Melanin Synthesis Inhibition | Melan-a cells | ~3.3 mM | |

| Melanin Synthesis Inhibition | HEMn cells | ~2.7 mM |

Note: The IC50 values for melanin synthesis inhibition in cultured cells are reported as mM, which may be a typographical error in the source publication, as µM is the more typical range for such activity. This data should be interpreted with caution.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Brown guinea pigs | Topical application after UV irradiation | Decreased UV-induced skin pigmentation | [5] |

| Zebrafish embryos | Exposure to this compound in medium | Remarkable inhibition of body pigmentation and decreased tyrosinase activity | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound.

Mushroom Tyrosinase Activity Assay

This assay measures the direct inhibitory effect of this compound on tyrosinase, the key enzyme in melanin synthesis.

Methodology:

-

Reagent Preparation: Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a stock solution of L-tyrosine as the substrate. Serially dilute this compound to the desired concentrations.

-

Reaction Mixture: In a 96-well plate, add the tyrosinase solution and different concentrations of this compound. Pre-incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

-

Initiation of Reaction: Add the L-tyrosine solution to each well to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance of the reaction mixture at 475 nm using a microplate reader. Continue to take readings at regular intervals to monitor the formation of dopachrome.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in cultured melanocytes.

Methodology:

-

Cell Culture and Treatment: Culture melan-a cells or other suitable melanocyte cell lines under standard conditions. Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a solution of NaOH (e.g., 1N NaOH) containing DMSO.

-

Melanin Quantification: Heat the lysates to solubilize the melanin. Measure the absorbance of the lysates at 405 nm using a microplate reader.

-

Protein Quantification: In parallel, determine the total protein content of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

Data Normalization: Normalize the melanin content to the total protein content for each sample to account for differences in cell number.

Western Blot Analysis for Melanogenesis-Related Proteins

This technique is used to determine the effect of this compound on the expression levels of key proteins in the melanogenesis pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cultured melanocytes with this compound as described above. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with primary antibodies against p-ERK, p-Akt, MITF, tyrosinase, TRP-1, and a loading control (e.g., β-actin).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Zebrafish Pigmentation Assay

The zebrafish model offers a rapid in vivo system to assess the effect of compounds on pigmentation.

Methodology:

-

Embryo Collection and Treatment: Collect newly fertilized zebrafish embryos and place them in embryo medium. At a specific developmental stage (e.g., 9 hours post-fertilization), add different concentrations of this compound to the medium.

-

Observation: Incubate the embryos and observe the development of pigmentation under a stereomicroscope at regular intervals (e.g., up to 72 hours post-fertilization).

-

Image Analysis: Capture images of the embryos and quantify the pigmented area or melanin content using image analysis software.

-

Tyrosinase Activity Assay (from Zebrafish Lysates): At the end of the treatment period, collect the embryos, homogenize them in a suitable buffer, and measure the tyrosinase activity in the lysate as described previously.

In Vivo Guinea Pig Hyperpigmentation Model

This model is used to evaluate the efficacy of topical this compound in reducing UV-induced skin pigmentation.

Methodology:

-

Animal Model: Use brown guinea pigs, as their skin pigmentation response is similar to that of humans.

-

UVB Irradiation: Expose a defined area on the dorsal skin of the guinea pigs to UVB radiation to induce hyperpigmentation.

-

Topical Application: Apply a formulation containing this compound to the irradiated skin area daily for a specified period. A vehicle control is applied to a separate irradiated area.

-

Evaluation of Pigmentation: Monitor the changes in skin color using a chromameter, which measures parameters such as the L* value (lightness).

-

Histological Analysis: At the end of the study, obtain skin biopsies from the treated and control areas. Perform histological staining (e.g., Fontana-Masson stain for melanin) to visualize and quantify the melanin content in the epidermis.

Other Potential Therapeutic Uses and Future Directions

While the research on this compound has been primarily focused on its hypopigmentary effects, its classification as an isoflavone suggests potential for other therapeutic applications. Isoflavones, as a class, have been investigated for their roles in the prevention and treatment of a range of conditions, including:

-

Cancer: Some isoflavones have demonstrated anticancer properties by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[6][7]

-

Inflammation: Isoflavones have been shown to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes.[4][8]

-

Neuroprotection: Certain isoflavones have exhibited neuroprotective effects in preclinical models of neurodegenerative diseases, often attributed to their antioxidant and anti-inflammatory activities.[9][10]

To date, there is a lack of specific studies investigating the anticancer, anti-inflammatory, or neuroprotective effects of this compound. Therefore, future research should aim to explore these potential therapeutic avenues. In vitro screening of this compound against various cancer cell lines, assessment of its impact on inflammatory pathways in relevant cell models, and evaluation of its neuroprotective potential in models of neurodegeneration would be valuable next steps in elucidating the full therapeutic scope of this promising natural compound.

Conclusion

This compound is a well-characterized isoflav-3-ene with potent hypopigmentary properties. Its mechanism of action, involving the activation of the ERK and Akt/PKB pathways and subsequent downregulation of MITF and melanogenic enzymes, provides a strong scientific basis for its potential use in treating hyperpigmentation disorders. In vivo studies in both zebrafish and guinea pigs have provided proof-of-concept for its efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound. While its application in dermatology is the most evident, its isoflavone structure suggests that a broader investigation into other pharmacological activities is warranted to fully unlock its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The soy isoflavone, genistein, protects human cortical neuronal cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Potential of Isoflavone-Enriched Fraction from Traditional Thai Fermented Soybean against Hela Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pleiotropic Effects of Isoflavones in Inflammation and Chronic Degenerative Diseases [mdpi.com]

- 9. Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Perspectives on the Beneficial Effects of Soybean Isoflavones and Their Metabolites for Humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Haginin A in In Vitro Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Haginin A, an isoflav-3-ene isolated from Lespedeza cyrtobotrya, for in vitro cell culture studies, particularly focusing on its role as a hypopigmentary agent.

Introduction

This compound has been identified as a potent inhibitor of melanin synthesis, making it a compound of interest for research in dermatology and cosmetology, specifically for addressing hyperpigmentation disorders.[1][2] Its mechanism of action involves the modulation of key signaling pathways and the downregulation of essential enzymes and transcription factors in melanogenesis.[1][2]

Mechanism of Action

This compound exerts its hypopigmentary effects through a multi-target mechanism. It functions as a noncompetitive inhibitor of mushroom tyrosinase, a key enzyme in melanin production.[1][2] In cellular models, this compound has been shown to decrease the protein levels of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1).[1][2] This downregulation is mediated by the dose-dependent activation of the extracellular signal-regulated protein kinase (ERK) and the Akt/protein kinase B (PKB) signaling pathways.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in in vitro studies. Researchers should note the discrepancy in the reported IC50 values for enzymatic and cellular assays and are advised to perform dose-response studies to determine the optimal concentration for their specific experimental setup.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Mushroom Tyrosinase Activity) | Enzyme Assay | 5.0 µM | [1][2] |

| IC50 (Melanin Production) | Melan-a cells | ~3.3 mM | [3] |

| IC50 (Melanin Production) | HEMn cells | ~2.7 mM | [3] |

*Note: The significant difference between the enzymatic and cellular IC50 values (µM vs. mM) is noted from the source literature. It is crucial for researchers to perform their own dose-response experiments to validate the effective concentration in their cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on melanogenesis in cell culture.

Protocol 1: Determination of Melanin Content in Melanocytes

This protocol describes how to measure the melanin content in melanocyte cell lines, such as Melan-a cells or Human Epidermal Melanocytes (HEMn), after treatment with this compound.

Materials:

-

Melan-a cells or HEMn cells

-

Complete cell culture medium (e.g., RPMI-1640 for Melan-a, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 nM Phorbol 12-myristate 13-acetate)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

1 N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed melanocytes in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Kojic acid).

-

Incubation: Incubate the cells for 72 hours.

-

Cell Lysis: After incubation, wash the cells twice with PBS. Lyse the cells by adding 200 µL of 1 N NaOH containing 10% DMSO to each well and incubate at 80°C for 1 hour to solubilize the melanin.

-

Melanin Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 475 nm using a microplate reader.

-

Data Analysis: The melanin content can be normalized to the total protein content for each sample to account for differences in cell number.

Protocol 2: Western Blot Analysis of Melanogenesis-Related Proteins

This protocol outlines the procedure for detecting the protein expression levels of MITF, tyrosinase, and TRP-1 in melanocytes treated with this compound.

Materials:

-

Treated melanocyte cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MITF, anti-tyrosinase, anti-TRP-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets from the melanin content assay (or a parallel experiment) with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Signal Detection: Capture the chemiluminescent signal using an imaging system. The band intensity can be quantified using image analysis software and normalized to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound in Melanocytes

Caption: Signaling pathway of this compound in melanocytes.

Experimental Workflow for Investigating this compound

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for the Dissolution of Haginin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Haginin A for use in various experimental settings. The information is compiled to ensure optimal solubility and stability of this compound for reliable and reproducible results in both in vitro and in vivo studies.

Summary of this compound Solubility and Storage

This compound is an isoflavonoid with limited aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions for in vitro experiments. For in vivo applications, a co-solvent system is recommended to ensure bioavailability and minimize toxicity.

Data Presentation: Solubility and Storage Conditions

| Parameter | Details | Source(s) |

| Recommended Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3] |

| Other Potential Solvents | Ethanol | [2] |

| Insoluble In | Water | [2] |

| Stock Solution Storage | -80°C for up to 6 months | [4] |

| -20°C for up to 1 month | [4] | |

| Powder Storage | -20°C for up to 3 years | [1] |

| Recommended Handling | Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Sonicator (optional)

Procedure:

-

Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required mass of this compound and volume of DMSO. A common starting stock concentration is 10-50 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 300.31 g/mol ), weigh out 3.003 mg of this compound and dissolve it in 1 mL of DMSO.

-

Weighing this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Warming and Sonication (Optional): If this compound does not readily dissolve, the process can be aided by warming the solution to 37°C for 5-10 minutes and/or sonicating the tube for a few minutes.[4] Visually inspect the solution to ensure there are no visible particles.

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[4] Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Note on Final Concentration: When preparing working solutions for cell culture, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]

Protocol 2: Preparation of this compound Formulation for In Vivo Experiments

This protocol is based on a commercially recommended formulation for in vivo studies and involves a co-solvent system to improve the solubility and bioavailability of this compound in an aqueous vehicle suitable for administration.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline, Phosphate-Buffered Saline (PBS), or distilled water (ddH₂O)

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Prepare the Vehicle Solution: In a sterile tube, prepare the vehicle solution by combining the solvents in the following proportions:

-

30% PEG300

-

5% Tween 80

-

65% Saline, PBS, or ddH₂O (minus the volume of DMSO to be added later) Vortex thoroughly to ensure a homogenous mixture.

-

-

Prepare a Concentrated this compound Stock in DMSO: Prepare a high-concentration stock solution of this compound in DMSO. For example, to achieve a final working solution of 2 mg/mL, you could prepare an initial 40 mg/mL stock by dissolving 2 mg of this compound in 50 µL of DMSO.[1]

-

Combine this compound Stock with the Vehicle: Add the appropriate volume of the this compound DMSO stock to the pre-prepared vehicle solution to achieve the final desired concentration. For example, to make 1 mL of a 2 mg/mL working solution, add 50 µL of the 40 mg/mL this compound stock to 950 µL of the vehicle. The final composition of the solvent system will be approximately 5% DMSO, 28.5% PEG300, 4.75% Tween 80, and 61.75% aqueous solution.

-

Final Mixing: Vortex the final solution thoroughly to ensure this compound is completely dissolved and the solution is homogenous.

-

Administration: The prepared solution can be used for in vivo administration. It is recommended to prepare this formulation fresh before each experiment.

Mandatory Visualizations

Diagram 1: Workflow for Preparing this compound Stock Solution

Caption: Workflow for dissolving this compound in DMSO for in vitro use.

Diagram 2: Signaling Pathway Inhibition by this compound

Caption: this compound inhibits melanin synthesis via signaling pathways.[1][6]

References

- 1. This compound | Akt | Tyrosinase | ERK | TargetMol [targetmol.com]

- 2. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulation of melanin synthesis by this compound and its application to in vivo lightening model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Haginin A Tyrosinase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haginin A, an isoflav-3-ene isolated from Lespedeza cyrtobotrya, has demonstrated significant potential as a hypopigmenting agent. It effectively inhibits melanin synthesis by targeting key enzymatic and signaling pathways involved in melanogenesis. These application notes provide a comprehensive protocol for assessing the tyrosinase inhibitory activity of this compound, a critical assay for researchers engaged in the discovery and development of novel skin lightening and depigmenting agents.

Data Presentation: Quantitative Analysis of this compound

The inhibitory potency of this compound against mushroom tyrosinase has been quantified, providing a benchmark for its efficacy.

| Compound | Target Enzyme | Substrate | Inhibition Type | IC50 Value |

| This compound | Mushroom Tyrosinase | L-DOPA | Noncompetitive | 5.0 µM |

Experimental Protocols: Mushroom Tyrosinase Activity Assay

This protocol outlines the spectrophotometric method to determine the inhibitory effect of this compound on mushroom tyrosinase activity. The assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.

Materials and Reagents:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

This compound (Test Compound)

-

L-3,4-dihydroxyphenylalanine (L-DOPA) (Substrate)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

-

Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.

-

Prepare a 2 mM stock solution of L-DOPA in the phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired test concentrations. The final DMSO concentration in the reaction mixture should not exceed 1%.

-

Prepare a stock solution of Kojic Acid in a similar manner to serve as a positive control.

-

-

Assay Protocol in a 96-Well Plate:

-

In each well, add the following components in the specified order:

-

140 µL of 0.1 M Sodium Phosphate Buffer (pH 6.8)

-

20 µL of the this compound solution (or positive control/vehicle control)

-

20 µL of Mushroom Tyrosinase solution (1000 U/mL)

-

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

To initiate the enzymatic reaction, add 20 µL of 2 mM L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20 minutes.

-

-

Controls:

-

Negative Control: Replace the test compound with a vehicle control (e.g., phosphate buffer with the same concentration of DMSO as the test sample).

-

Blank: A reaction mixture containing all components except the enzyme.

-

-

Calculation of Tyrosinase Inhibition:

-

Calculate the rate of reaction (slope) from the linear portion of the absorbance vs. time curve.

-

The percentage of tyrosinase inhibition can be calculated using the following formula:

where:

-

Rate_control is the rate of reaction of the negative control.

-

Rate_sample is the rate of reaction in the presence of this compound or the positive control.

-

-

-

Determination of IC50:

-

Plot the percentage of inhibition against a range of this compound concentrations.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined from the dose-response curve.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the this compound tyrosinase activity assay.

Signaling Pathway of this compound in Melanogenesis

This compound exerts its hypopigmentary effects not only through direct tyrosinase inhibition but also by modulating intracellular signaling pathways that regulate the expression of key melanogenic enzymes.[1] Research has shown that this compound activates the Extracellular Signal-Regulated Kinase (ERK) and Protein Kinase B (Akt/PKB) signaling pathways.[1] The activation of these pathways leads to the downregulation of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte differentiation and pigmentation.[1] Consequently, the expression of tyrosinase and Tyrosinase-Related Protein 1 (TRP-1) is decreased, leading to a reduction in melanin synthesis.[1]

Caption: Signaling pathway of this compound in the inhibition of melanogenesis.

References

Application Notes and Protocols: The Use of Haginin A in Melan-a Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haginin A, an isoflav-3-ene isolated from the branches of Lespedeza cyrtobotrya, has demonstrated significant potential as a hypopigmenting agent.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in Melan-a cell lines, a widely used model system for studying melanogenesis. The information presented herein is intended to guide researchers in investigating the antimelanogenic properties of this compound and its underlying molecular mechanisms.

Mechanism of Action